molecular formula C12H16BrNO3S B3091754 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide CAS No. 1218793-53-3

4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide

Cat. No.: B3091754
CAS No.: 1218793-53-3
M. Wt: 334.23 g/mol
InChI Key: DSHMLLSCMOHGDB-UHFFFAOYSA-N
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Description

4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is a chemical compound with the molecular formula C12H16BrNO3S and a molecular weight of 334.23 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with trans-4-hydroxycyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(cyclohexyl)benzenesulfonamide
  • 4-Bromo-N-(trans-4-methoxycyclohexyl)benzenesulfonamide
  • 4-Bromo-N-(trans-4-aminocyclohexyl)benzenesulfonamide

Uniqueness

4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is unique due to the presence of the trans-4-hydroxycyclohexyl group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-N-(4-hydroxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-2,7-8,10-11,14-15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHMLLSCMOHGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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